![molecular formula C25H16Cl2F6N2O2 B609374 MYCi975](/img/structure/B609374.png)
MYCi975
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MYCi975, also known as NUCC-0200975, is a potent and selective inhibitor of the MYC oncogene. MYC is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis. The upregulation of MYC expression is frequently observed in various cancers, making it a highly validated oncogenic target . This compound disrupts the interaction between MYC and its partner protein MAX, promoting MYC degradation and inhibiting its function .
作用机制
MYCi975 通过破坏 MYC 和 MAX 之间的相互作用发挥作用,导致 MYC 降解。 这种破坏是通过促进苏氨酸 58 上 MYC 的磷酸化来实现的,这将 MYC 靶向蛋白酶体降解 。 抑制 MYC 功能会导致抑制 MYC 驱动的基因表达并抑制癌细胞增殖 .
类似的化合物:
MYCi361: 另一种 MYC 抑制剂,破坏 MYC/MAX 相互作用并促进 MYC 降解。
10074-G5: 一种小分子,干扰 MYC/MAX 相互作用,但选择性差。
10074-A4: 与 10074-G5 类似,它靶向 MYC/MAX 相互作用,选择性有限。
JKY-2-169: 一种与 MYC/MAX 复合物结合的化合物,但缺乏 this compound 的效力。
7594-0035: 另一种靶向 MYC/MAX 相互作用的小分子,具有不同的功效.
This compound 的独特性: this compound 由于其在抑制 MYC 功能方面的选择性和效力而脱颖而出。 它在体内显示出显着的耐受性和功效,使其成为癌症治疗的有希望的候选药物 。 此外,this compound 具有良好的药代动力学特征,可以口服给药,增强其作为治疗剂的潜力 .
生化分析
Biochemical Properties
MYCi975 interacts with the MYC/MAX complex, a master transcription factor responsible for regulating essential cellular processes . It binds directly to MYC to inhibit its function and to promote its degradation by enhancing GSK3β–mediated phosphorylation . This interaction disrupts the MYC/MAX complex, leading to the inhibition of MYC function .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impairing MYC-driven gene expression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on MYC function results in changes in these cellular processes, contributing to its anti-tumor activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves disrupting the MYC/MAX interaction, promoting MYC T58 phosphorylation, and enhancing MYC degradation . These actions result in the inhibition of MYC function and the impairment of MYC-driven gene expression . This mechanism of action is at the heart of this compound’s anti-tumor activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and does not degrade rapidly, allowing for long-term studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses are associated with the inhibition of MYC function and the impairment of MYC-driven gene expression . At higher doses, this compound exhibits potent anti-tumor activities .
Metabolic Pathways
This compound is involved in the metabolic pathway of MYC degradation . It enhances GSK3β–mediated phosphorylation, which promotes MYC degradation . This interaction with the metabolic pathway contributes to the compound’s ability to inhibit MYC function .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Current understanding suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: MYCi975 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 具体的合成路线和反应条件是专有的,并在科学文献和专利中详细描述 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常以粉末形式提供,纯度 ≥ 98%,通过高效液相色谱法测定 .
化学反应分析
反应类型: MYCi975 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 该化合物也可以发生还原反应,产生还原形式。
取代: this compound 可以参与取代反应,其中官能团被其他基团取代。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应。
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式 .
科学研究应用
Triple-Negative Breast Cancer (TNBC)
In studies involving 14 breast cancer cell lines, MYCi975 demonstrated significant anti-proliferative effects. The IC50 values for growth inhibition ranged from 2.49 to 7.73 µM, with TNBC cell lines showing greater sensitivity compared to non-TNBC lines. The compound also induced apoptosis variably across different cell lines, with some showing up to 80% induction .
Key Findings:
- IC50 Values: Ranged from 2.49 to 7.73 µM .
- Apoptosis Induction: Up to 80% in certain TNBC cell lines .
- Combination Therapy: Enhanced efficacy when combined with paclitaxel or doxorubicin .
Multiple Myeloma
This compound has also been investigated in the context of multiple myeloma, where it showed strong anti-tumor effects in both IMiD-naïve and refractory samples. Notably, it enhanced the cytotoxic functions of CD8+ T cells, indicating a potential immunomodulatory effect that could be leveraged in therapeutic strategies .
Key Findings:
- Enhanced Cytotoxicity: Promoted CD8+ T cell activity against multiple myeloma cells .
- Synergistic Effects: Showed synergy with immunomodulatory drugs like pomalidomide .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties with good tolerability in animal models. It has been shown to suppress tumor growth effectively without significant adverse effects on body weight at doses up to 100 mg/kg/day . This safety profile makes it a candidate for further clinical development.
Immune Modulation
Recent studies have indicated that this compound not only targets cancer cells but also modulates the tumor immune microenvironment. It increases immune cell infiltration and upregulates PD-L1 expression on tumors, suggesting that combining this compound with immune checkpoint inhibitors could enhance therapeutic outcomes .
Summary of Research Findings
Application Area | Key Findings |
---|---|
Triple-Negative Breast Cancer | - IC50: 2.49 - 7.73 µM - Apoptosis induction: Up to 80% - Enhanced efficacy with paclitaxel/doxorubicin |
Multiple Myeloma | - Strong anti-tumor effects - Enhances CD8+ T cell cytotoxicity - Synergistic with pomalidomide |
Pharmacokinetics | - Good tolerability - Effective tumor growth suppression at high doses |
Immune Modulation | - Increased immune cell infiltration - Upregulation of PD-L1 on tumors |
Case Studies
- Triple-Negative Breast Cancer Study :
- Multiple Myeloma Investigation :
相似化合物的比较
MYCi361: Another MYC inhibitor that disrupts MYC/MAX interaction and promotes MYC degradation.
10074-G5: A small molecule that interferes with MYC/MAX interaction but has poor selectivity.
10074-A4: Similar to 10074-G5, it targets MYC/MAX interaction with limited specificity.
JKY-2-169: A compound that binds to the MYC/MAX complex but lacks the potency of MYCi975.
7594-0035: Another small molecule targeting MYC/MAX interaction with varying efficacy.
Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting MYC function. It has shown remarkable tolerability and efficacy in vivo, making it a promising candidate for cancer therapy . Additionally, this compound has a favorable pharmacokinetic profile and can be administered orally, enhancing its potential as a therapeutic agent .
生物活性
MYCi975 is a small molecule inhibitor targeting the MYC oncogene, which is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC) and multiple myeloma (MM). This compound has emerged as a promising therapeutic agent due to its ability to inhibit MYC function, promote apoptosis, and enhance immune responses against tumors.
This compound exerts its biological activity primarily by binding to the helix-loop-helix (HLH) domain of MYC. This interaction leads to enhanced phosphorylation at T58, which reduces MYC stability and transcriptional activity. Consequently, this results in decreased cancer cell viability and proliferation. The compound has shown significant effects in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Key Findings
- Binding Affinity : this compound binds to amino acids 366–381 of MYC, disrupting the MYC/MAX complex formation and promoting degradation via GSK-3β-mediated phosphorylation .
- Apoptosis Induction : In TNBC cell lines, this compound induced variable levels of apoptosis, with some lines showing up to 80% induction . The response was inversely correlated with endogenous MYC levels.
- Combination Therapy : When used in combination with chemotherapeutic agents like paclitaxel or doxorubicin, this compound enhanced cell growth inhibition .
IC50 Values
The effectiveness of this compound varies across different cell lines, with IC50 values ranging from 2.49 µM to 7.73 µM . Lower endogenous MYC levels correlate with stronger inhibitory responses .
Cell Line | IC50 (µM) | Endogenous MYC Level |
---|---|---|
MDA-MB-453 | 2.49 | Low |
MDA-MB-468 | 5.10 | Moderate |
BT549 | 7.73 | High |
Apoptosis Induction
The induction of apoptosis by this compound varied significantly among different TNBC cell lines:
Cell Line | Apoptosis Induction (%) |
---|---|
MDA-MB-453 | 80 |
MDA-MB-468 | 60 |
BT549 | 20 |
Triple-Negative Breast Cancer (TNBC)
In a study involving 14 breast cancer cell lines, this compound demonstrated a strong anti-proliferative effect specifically in TNBC cells compared to non-TNBC cells. The combination of this compound with other therapies showed enhanced efficacy, suggesting its role in overcoming resistance mechanisms commonly observed in TNBC .
Multiple Myeloma (MM)
Research indicates that this compound effectively enhances the cytotoxicity of CD8+ T cells against MM cells, particularly in IMiD-refractory cases. This suggests that this compound not only targets tumor cells directly but also modulates the immune response, making it a potential candidate for combination therapies with immunomodulatory drugs .
Pharmacokinetics and Safety
This compound has shown favorable pharmacokinetic properties in vivo, exhibiting reasonable tolerability and efficacy in mouse models. Studies indicate that it can reduce tumor growth while enhancing immune cell infiltration into the tumor microenvironment .
Summary of Pharmacokinetic Properties
- Absorption : Rapid absorption post-administration.
- Distribution : Effective distribution within tumor tissues.
- Metabolism : Primarily metabolized via liver enzymes.
- Excretion : Renal excretion observed.
属性
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFDVBYONIJLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2F6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。